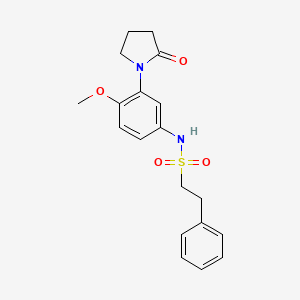

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethanesulfonamide

Description

N-(4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethanesulfonamide is a sulfonamide derivative characterized by a methoxy-substituted phenyl ring fused to a 2-oxopyrrolidine (a five-membered lactam) and a phenylethanesulfonamide side chain. Sulfonamides are a well-established class of compounds with diverse pharmacological applications, including enzyme inhibition, antimicrobial activity, and anticancer properties .

Properties

IUPAC Name |

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-phenylethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-25-18-10-9-16(14-17(18)21-12-5-8-19(21)22)20-26(23,24)13-11-15-6-3-2-4-7-15/h2-4,6-7,9-10,14,20H,5,8,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGTYWGHBIKIOIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NS(=O)(=O)CCC2=CC=CC=C2)N3CCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethanesulfonamide typically involves a multi-step process. One common method includes the reaction of aniline with diethyl acetylenedicarboxylate and 4-anisaldehyde in a three-component one-pot reaction . This method is efficient and yields a highly substituted pyrrolidinone derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethanesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethanesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Medicine: It is being investigated for its potential therapeutic properties, including its use as a drug candidate for various diseases.

Industry: The compound may be used in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with proteins involved in signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs can be categorized based on core scaffolds and functional groups. Below is a comparative analysis with related compounds from the provided evidence and literature:

Key Observations:

Core Scaffold Differences: The target compound features a phenyl-pyrrolidinone core, whereas analogs in (e.g., Example 53) utilize a chromen-pyrazolo-pyrimidine scaffold. Chromen derivatives are often associated with estrogen receptor modulation or kinase inhibition, whereas pyrrolidinone-containing compounds are explored for their conformational flexibility and hydrogen-bonding capacity .

Sulfonamide vs. Benzamide Side Chains: The sulfonamide group in the target compound may enhance solubility and hydrogen-bonding interactions compared to the benzamide group in Example 53. Sulfonamides are known to improve binding affinity in enzyme inhibitors by mimicking transition states or cofactor interactions .

In contrast, fluoro substituents in analogs likely enhance bioavailability and resistance to oxidative metabolism .

Synthetic Complexity: The target compound’s synthesis likely involves multi-step functionalization of the phenyl-pyrrolidinone core, whereas compounds employ Suzuki-Miyaura cross-coupling (e.g., using palladium catalysts) to assemble chromen-pyrazolo-pyrimidine hybrids .

Pharmacological Implications:

While the target compound lacks explicit activity data, its structural features align with trends observed in kinase inhibitors. For example:

- The 2-oxopyrrolidin-1-yl group mimics ATP-binding pocket motifs in kinases.

- The sulfonamide moiety may act as a hydrogen-bond acceptor, similar to staurosporine analogs .

In contrast, compounds prioritize fluorinated chromen cores , which are common in selective estrogen receptor modulators (SERMs) or cyclin-dependent kinase (CDK) inhibitors.

Biological Activity

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethanesulfonamide is a synthetic organic compound with potential pharmaceutical applications. Its unique structure, characterized by multiple functional groups, positions it as a candidate for various biological activities, particularly in the fields of oncology and neurology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 358.44 g/mol. The compound features a methoxy group, a pyrrolidinone moiety, and a sulfonamide functional group, which are critical for its interaction with biological targets.

Preliminary studies suggest that compounds with similar structures can act as enzyme inhibitors or modulators of receptor activity. The presence of the pyrrolidinone ring indicates potential interactions with various receptors or enzymes involved in critical biochemical pathways.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer cell proliferation and survival.

- Receptor Modulation : It could interact with receptors involved in neurotransmission, potentially impacting neurological disorders.

Biological Activity

Research indicates that this compound exhibits significant biological activity. Its structural features allow it to engage in various interactions that can lead to therapeutic effects.

Table 1: Comparative Biological Activity of Related Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antitumor, Neuroprotective | Enzyme inhibition, receptor modulation |

| 1,3,4-Oxadiazole Derivatives | Anticancer, Antimicrobial | Targeting nucleic acids and enzymes |

| Sulfonamide Derivatives | Antibacterial | Inhibition of bacterial folic acid synthesis |

Case Studies

- Antitumor Activity : A study demonstrated that compounds similar to this compound showed significant cytotoxicity against various cancer cell lines. The mechanism involved the inhibition of key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for cancer cell proliferation and survival .

- Neuroprotective Effects : Another investigation revealed that derivatives of this compound exhibited protective effects against neurodegeneration by modulating neurotransmitter levels and reducing oxidative stress markers in neuronal cell cultures . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.